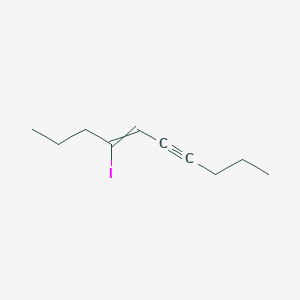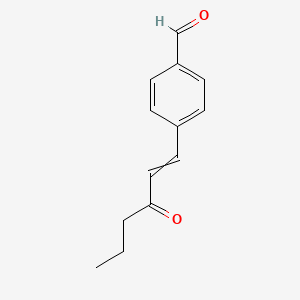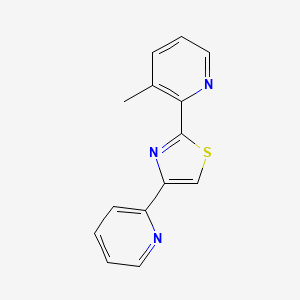![molecular formula C17H17NO5S B12631770 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate CAS No. 920800-13-1](/img/structure/B12631770.png)
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the phenyl and sulfonate groups. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with a morpholine derivative under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve elevated temperatures and polar solvents.
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or nitronium ions. The reaction conditions often involve acidic catalysts and moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield phenolic derivatives, while electrophilic aromatic substitution may yield halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate: Similar structure but with a chlorosulfonyl group instead of a morpholine ring.
Phenyl 4-methylbenzenesulfonate: Lacks the morpholine ring and has a simpler structure.
Uniqueness
4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Eigenschaften
CAS-Nummer |
920800-13-1 |
|---|---|
Molekularformel |
C17H17NO5S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO5S/c1-12-2-8-15(9-3-12)24(20,21)23-14-6-4-13(5-7-14)16-10-18-17(19)11-22-16/h2-9,16H,10-11H2,1H3,(H,18,19)/t16-/m1/s1 |
InChI-Schlüssel |
PJLKCZFRLLKSFU-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[C@H]3CNC(=O)CO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3CNC(=O)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12631698.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
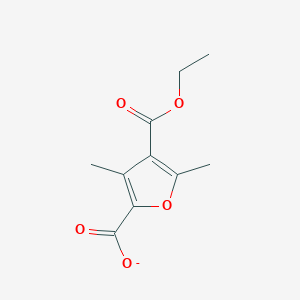
![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)
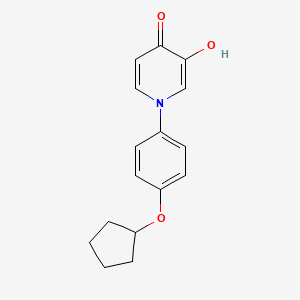
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
